3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorobenzyl group, a triazoloquinazolin ring, and an indole ring. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The presence of multiple nitrogen atoms could allow for hydrogen bonding, while the aromatic rings could participate in pi stacking interactions. These features could influence how the compound interacts with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the nitrogen atoms or the aromatic rings. These could include substitution reactions, redox reactions, or the formation/breaking of rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of a fluorine atom could increase its stability and lipophilicity, while the nitrogen atoms could allow for hydrogen bonding. This could influence properties like solubility, stability, and reactivity .Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Based on its structure, it could potentially interact with enzymes or receptors in the body. For example, similar compounds have been found to inhibit the PCAF bromodomain, which is a potential therapeutic target for cancer .
Future Directions
Future research could involve synthesizing the compound and testing its biological activity. This could include in vitro tests to determine its mechanism of action, as well as in vivo tests to assess its efficacy and safety. If the compound shows promising results, it could potentially be developed into a new drug .
Properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN6O2/c30-21-11-9-19(10-12-21)18-35-28(38)23-6-2-4-8-25(23)36-26(33-34-29(35)36)13-14-27(37)31-16-15-20-17-32-24-7-3-1-5-22(20)24/h1-12,17,32H,13-16,18H2,(H,31,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLWHOGZOVWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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